molecular formula C4H7N3O B1353962 1H-1,2,3-Triazole-1-ethanol CAS No. 74731-63-8

1H-1,2,3-Triazole-1-ethanol

Cat. No.: B1353962
CAS No.: 74731-63-8
M. Wt: 113.12 g/mol
InChI Key: PKHVUMMJMYKRNO-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-1-ethanol is a nitrogen-containing heterocyclic compound with the molecular formula C4H7N3O. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and other scientific research areas.

Mechanism of Action

Target of Action

1H-1,2,3-Triazole-1-ethanol, also known as 2-(1H-1,2,3-TRIAZOL-1-YL)ETHANOL, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This makes it a versatile compound with potential for various biological activities.

Mode of Action

The mode of action of this compound is based on its interaction with its targets. For instance, triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. By inhibiting its biosynthesis, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Triazoles are generally known for their low toxicity and favorable pharmacokinetic and pharmacodynamic characteristics .

Result of Action

The result of the action of this compound is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, demonstrating its potential as an antifungal agent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes and proteins. It has been found to exhibit antimicrobial, antitumoral, and antiviral properties . The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities and thereby affecting neurotransmission . Additionally, this compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cytotoxic effects in cancer cells by disrupting the function of β-tubulin, a protein involved in cell division . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activities. For instance, its interaction with AChE and BuChE involves hydrogen bonding with key amino acids in the enzyme’s active site, leading to enzyme inhibition . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and antitumoral activities . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, the compound can interact with transporters and binding proteins, facilitating its uptake and distribution within specific tissues . These interactions can affect the compound’s localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . It can also localize to specific organelles, such as the mitochondria, where it may affect mitochondrial function and energy metabolism . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its specificity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-1-ethanol can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of azides and alkynes in the presence of a copper catalyst, typically copper(I) iodide, under mild conditions. The reaction is highly regioselective and yields the desired triazole product with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound on a large scale, with good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products:

    Oxidation: Formation of 1H-1,2,3-Triazole-1-carboxylic acid.

    Reduction: Formation of dihydro-1H-1,2,3-triazole derivatives.

    Substitution: Formation of 1H-1,2,3-Triazole-1-alkyl or aryl derivatives.

Comparison with Similar Compounds

1H-1,2,3-Triazole-1-ethanol can be compared with other triazole derivatives, such as:

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a triazole ring, which allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

2-(triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHVUMMJMYKRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433662
Record name 1H-1,2,3-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74731-63-8
Record name 1H-1,2,3-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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